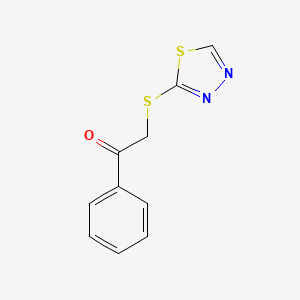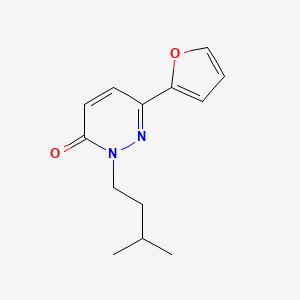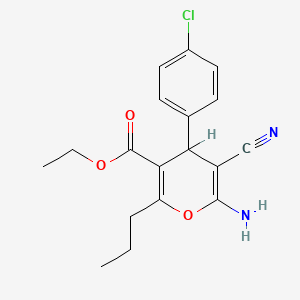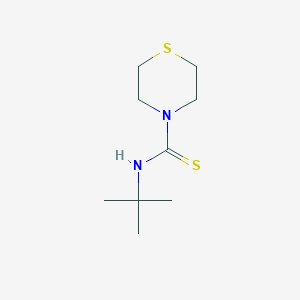
Benzoylmethylthio-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzoylmethylthio-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole, a type of heterocyclic compound that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular geometry of 1,3,4-thiadiazole derivatives is found to be L-shaped . DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties . The reactivity and subsequent derivatives of thiadiazoles can be manipulated by introducing different substituents .
Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .
Physical And Chemical Properties Analysis
In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .
科学的研究の応用
Antiproliferative Activity in Cancer Research
Benzoylmethylthio-1,3,4-thiadiazole derivatives have been extensively studied for their antiproliferative activities against various cancer cell lines. Research indicates that these compounds exhibit potent antitumor activities. For instance, certain benzisoselenazolone derivatives bearing a 1,3,4-thiadiazole moiety have shown significant antiproliferative activity against cell lines like SMMC-7721, MCF-7, and A549. These studies suggest that the substituents of benzoylmethylthio-moiety at position-2 on 1,3,4-thiadiazole are crucial for modulating antiproliferative activities against tumor cell lines (Xuan et al., 2015) (Zhao et al., 2014).
Applications in Organic Semiconductors
This compound has been implemented in the development of organic semiconductors. The synthesis of benzo[d][1,2,3]thiadiazole (isoBT) and its isomers for use in semiconducting polymers demonstrates its versatility in optoelectronic applications, including transistors and solar cells. This highlights the potential of 1,3,4-thiadiazole derivatives in advanced material science (Chen et al., 2016).
Antiviral Activity
1,3,4-thiadiazole derivatives have shown promising results in antiviral research. For example, L-methionine-coupled 1,3,4-thiadiazole derivatives demonstrated activity against influenza A virus, indicating their potential as influenza virus inhibitors. This points to the therapeutic potential of these compounds in treating viral infections (Tatar et al., 2021).
Antimicrobial Applications
The antimicrobial properties of 1,3,4-thiadiazole derivatives, including benzoylmethylthio variants, have been explored in numerous studies. These compounds have been evaluated for their effectiveness against various bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents (Shneshil, 2018).
Applications in Corrosion Inhibition
Research has also explored the use of thiadiazole derivatives, including this compound, as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit the corrosion of metals like carbon steel in certain environments, showcasing their potential in industrial applications (Zhang et al., 2020).
作用機序
Target of Action
Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death
Pharmacokinetics
It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The result of this compound’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNMGMGJUKCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)


![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2409671.png)